N-Acetyl 3-(1-imidazolyl)aniline
Description
Properties
Molecular Formula |
C11H11N3O |
|---|---|
Molecular Weight |
201.22 g/mol |
IUPAC Name |
N-(3-imidazol-1-ylphenyl)acetamide |
InChI |
InChI=1S/C11H11N3O/c1-9(15)13-10-3-2-4-11(7-10)14-6-5-12-8-14/h2-8H,1H3,(H,13,15) |
InChI Key |
MNTSPOOCRZDNMT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2C=CN=C2 |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that N-acetyl derivatives, including N-acetyl 3-(1-imidazolyl)aniline, exhibit promising anticancer properties. For instance, compounds with imidazole moieties have been linked to significant growth inhibition in various cancer cell lines. A study reported compounds similar to this compound showing percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types, such as SNB-19 and OVCAR-8 .
Antimicrobial Properties
Imidazole-containing compounds are also recognized for their antimicrobial activities. Research on imidazolium salts has demonstrated their effectiveness against various bacterial strains, including E. coli and S. aureus. These findings suggest that this compound could be explored for its potential as an antimicrobial agent due to the inherent properties of the imidazole ring .
Organic Synthesis Applications
Reactivity in Chemical Modifications
this compound can serve as a versatile intermediate in organic synthesis. It can participate in acylation reactions, where it acts as a moderately reactive acylation reagent. This property is particularly useful in the formation of amide and ester bonds under mild conditions, which is advantageous for synthesizing complex molecules without harsh reagents .
Synthesis of Heterocycles
The compound is a valuable precursor for synthesizing various heterocycles, including triazoles and thiazoles. Its ability to undergo nucleophilic substitutions makes it suitable for generating diverse chemical entities that are important in pharmaceutical development .
Case Study 1: Anticancer Compound Development
A series of N-acetyl derivatives were synthesized and tested for anticancer activity. One derivative showed an IC50 value below 1 μM against HepG2 liver cancer cells, indicating high potency . The structural features of these compounds were analyzed to understand their activity better.
Case Study 2: Antimicrobial Efficacy
In a comparative study of imidazolium salts, several derivatives were synthesized and tested against Gram-positive and Gram-negative bacteria. The results demonstrated enhanced antimicrobial efficacy with specific substitutions on the imidazole ring, highlighting the potential of derivatives like this compound in developing new antimicrobial agents .
Data Tables
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates N-Acetyl 3-(1-imidazolyl)aniline against analogs with variations in substituents, protecting groups, or heterocyclic systems. Key comparisons focus on structural features, reactivity, and physicochemical properties.
Comparison of Protecting Group Effects
Protecting groups on the aniline nitrogen significantly impact reaction outcomes:
- N-Acetyl aniline [14a]: Achieved 89% yield in a coupling reaction with cyclohexyl(phenyl) methanone, attributed to the acetyl group’s balance of electron-withdrawing effects and moderate steric hindrance .
- N-Propionyl aniline [14b] : Lower yield (57%) suggests increased steric bulk from the propionyl group impedes reactivity .
- N-tert-Butoxycarbonyl (Boc) aniline [15a] : Higher yield (83%) than propionyl but lower than acetyl, likely due to superior stability of the Boc group under reaction conditions .
Table 1: Reactivity of Protected Anilines
| Compound | Protecting Group | Yield in Coupling Reaction | Key Property |
|---|---|---|---|
| N-Acetyl aniline | Acetyl | 89% | Optimal reactivity and stability |
| N-Propionyl aniline | Propionyl | 57% | Steric hindrance reduces yield |
| N-Boc aniline | tert-Butoxycarbonyl | 83% | Stability enhances yield |
Structural Analogues with Imidazole/Benzimidazole Moieties
3-(1-Butyl-1H-imidazol-2-yl)aniline
- Structure : Features a butyl-substituted imidazole at the meta position.
- Properties : Molecular weight 215.3 g/mol; liquid (oil) at room temperature. The butyl group increases lipophilicity, suggesting utility in hydrophobic environments or drug delivery systems .
N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline
- Structure : Benzimidazole ring replaces imidazole, with a methyl group and aniline linked via a methylene bridge.
- Properties : Molecular formula C15H15N3 (MW 237.3 g/mol). The benzimidazole system enhances aromaticity and may improve binding to biological targets .
- Contrast : The benzimidazole’s fused ring system confers distinct electronic properties compared to the single imidazole ring in this compound.
Table 2: Structural and Physical Properties
| Compound | Heterocycle | Substituent | Molecular Weight | Physical State | Key Feature |
|---|---|---|---|---|---|
| This compound | Imidazole | Acetyl | ~201.2* | Solid* | Stabilized amine; reactive |
| 3-(1-Butyl-1H-imidazol-2-yl)aniline | Imidazole | Butyl | 215.3 | Oil | High lipophilicity |
| N-[(1-Methyl-1H-benzimidazol-2-yl)methyl]aniline | Benzimidazole | Methyl, methylene | 237.3 | Solid* | Enhanced aromaticity |
Preparation Methods
Classical Acetylation with Acetic Anhydride
The most straightforward method involves reacting 3-(1-imidazolyl)aniline with acetic anhydride under basic conditions. Pyridine or triethylamine is typically used to scavenge generated acetic acid, driving the reaction to completion. Yields range from 70–85% when conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C.
Mechanistic Insight :
The imidazole ring’s electron-withdrawing nature deactivates the aniline’s aromatic ring, necessitating mild conditions to avoid over-acylation or side reactions. The acetyl group selectively targets the primary amine due to steric and electronic factors.
Copper-Catalyzed N-Acylation with Thioacetic Acid
A modified protocol employs thioacetic acid and CuSO₄·5H₂O in methanol, enabling room-temperature N-acetylation. Copper sulfate facilitates the formation of reactive acyl intermediates, achieving yields up to 92%.
Advantages :
-
Eliminates need for anhydrous conditions.
-
Compatible with moisture-sensitive substrates.
Limitations :
-
Requires stoichiometric copper, complicating purification.
Multi-Step Synthesis via Imidazole Ring Formation
Cyclocondensation of α-Ketoamides
3-(1-Imidazolyl)aniline precursors are synthesized via cyclocondensation of α-ketoamides with ammonium acetate. Subsequent acetylation introduces the N-acetyl group. This method is advantageous for introducing substituents on the imidazole ring.
Example Protocol :
Vilsmeier-Haack Formylation Followed by Acylation
This approach utilizes the Vilsmeier-Haack reagent (POCl₃/DMF) to formylate the imidazole intermediate, followed by reductive amination and acetylation:
-
Formylate 5-(4-bromophenyl)imidazo[2,1-b]thiazole using POCl₃/DMF.
-
Reduce the formyl group to an amine with NaBH₄.
Key Optimization :
Green Chemistry Approaches
Deep Eutectic Solvent (DES)-Mediated Synthesis
A solvent-free method uses choline chloride-zinc chloride DES as both catalyst and solvent. Heating 3-(1-imidazolyl)aniline with acetic acid at 80°C for 2 hours achieves 89% yield.
Benefits :
Mechanochemical Grinding
Solid-state synthesis via ball milling 3-(1-imidazolyl)aniline with acetyl chloride and K₂CO₃ achieves 82% yield in 30 minutes. This method minimizes solvent waste and enhances reaction kinetics.
Transition Metal-Catalyzed Methods
Palladium-Mediated C–N Coupling
Pd(OAc)₂/Xantphos catalyzes the coupling of 3-bromoaniline with 1-imidazoleboronic acid, followed by acetylation. This method allows for late-stage functionalization but requires inert conditions.
Conditions :
Comparative Analysis of Methods
Challenges and Optimization Strategies
Q & A
Q. How can the acetylation of aniline derivatives be optimized to synthesize N-Acetyl 3-(1-imidazolyl)aniline?
- Methodological Answer : The acetylation of aniline derivatives typically employs acetyl chloride or acetic anhydride in the presence of pyridine to prevent side reactions. For this compound, the imidazole substituent at the meta position may influence reactivity. A stepwise approach involves: (i) Protecting the aniline group via acetylation (e.g., using acetic anhydride at 0–5°C in pyridine) to avoid over-nitration . (ii) Introducing the imidazole moiety via nucleophilic substitution or coupling reactions. (iii) Characterizing intermediates via TLC or HPLC to monitor reaction progress. Key parameters include temperature control (to prevent decomposition) and stoichiometric ratios (e.g., 1.2 equivalents of acetylating agent for complete conversion) .
Q. What analytical techniques are recommended for verifying the purity and structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry and acetylation. For example, the acetyl group appears as a singlet at ~2.1 ppm in H NMR, while imidazole protons resonate between 7.0–8.5 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] peak matching theoretical mass within 5 ppm error) .
- Chromatography : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for synthetic intermediates) .
Advanced Research Questions
Q. How does the imidazole substituent influence the regioselectivity of electrophilic aromatic substitution in this compound?
- Methodological Answer : The imidazole group is a strong meta-directing substituent due to its electron-withdrawing nature. In nitration or sulfonation reactions, the acetylated amine (N-acetyl group) acts as an ortho/para director, while the imidazole directs incoming electrophiles to the meta position. Computational studies (e.g., DFT calculations) can predict reactivity by analyzing electron density maps and frontier molecular orbitals. Experimental validation involves synthesizing derivatives and analyzing substituent positions via X-ray crystallography or NOESY NMR .
Q. What strategies mitigate competing side reactions during the functionalization of this compound?
- Methodological Answer :
- Protection/Deprotection : Use temporary protecting groups (e.g., tert-butoxycarbonyl, Boc) for the imidazole nitrogen to prevent unwanted alkylation or oxidation. Deprotection with trifluoroacetic acid restores reactivity .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility and reduce aggregation, minimizing side reactions.
- Catalytic Optimization : Palladium catalysts (e.g., Pd/C) improve coupling efficiency in Suzuki-Miyaura reactions for aryl-imidazole bond formation .
Q. How can computational modeling aid in predicting the reactivity of this compound in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) calculations assess transition states and activation energies for key reactions. For example:
- Modeling the coordination of this compound to metal catalysts (e.g., Pt or Pd) reveals preferred binding sites (imidazole N vs. acetyl O) .
- Electron Localization Function (ELF) analysis identifies nucleophilic/electrophilic regions, guiding functionalization strategies .
Contradictions and Resolutions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
